molecular formula C12H19O4P B072831 Diethyl 4-methoxybenzylphosphonate CAS No. 1145-93-3

Diethyl 4-methoxybenzylphosphonate

Cat. No.: B072831
CAS No.: 1145-93-3
M. Wt: 258.25 g/mol
InChI Key: NKARVHNAACNYGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl 4-methoxybenzylphosphonate primarily targets Parathion hydrolase . This enzyme is found in organisms like Brevundimonas diminuta and Flavobacterium sp. . Parathion hydrolase plays a crucial role in the breakdown of organophosphate pesticides, thereby contributing to the detoxification process.

Mode of Action

It’s known that the compound interacts with the enzyme, possibly influencing its activity .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. It acts as a reactant for the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and Oligostilbenoids using regioselective cyclodehydration and arylation . These biochemical pathways can have downstream effects on various biological processes, including neuroprotection and antioxidant activity.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it’s involved in. For instance, when used in the synthesis of stilbenoid derivatives, the resulting compounds have been found to exhibit neuroprotective activity .

Preparation Methods

Diethyl 4-methoxybenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with triethyl phosphite under suitable conditions . The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKARVHNAACNYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249159
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-93-3
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4-methoxybenzylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

p-Methoxybenzyl chloride was reacted with triethyl phosphite as described in Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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